molecular formula C14H16N4O B2375321 N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide CAS No. 1796987-55-7

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide

Cat. No.: B2375321
CAS No.: 1796987-55-7
M. Wt: 256.309
InChI Key: OBAPBCWSCZFISQ-UHFFFAOYSA-N
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Description

N-((2-(2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide ( 1796987-55-7) is an organic compound with the molecular formula C14H16N4O and a molecular weight of 256.30 g/mol. Its structure features a benzamide group linked to a 2-(dimethylamino)pyrimidine moiety, a scaffold frequently investigated in medicinal chemistry for its potential to interact with biological targets . The 2,4-diaminopyrimidine core is a privileged structure in drug discovery, known for its ability to serve as a key pharmacophore in kinase inhibition. Compounds with this core often act by binding to the ATP-binding site of kinases, forming critical hydrogen bonds with the hinge region through the pyrimidine nitrogen and aniline NH groups . While specific biological data for this compound is limited in the public domain, its structural similarity to published research compounds suggests significant research value. For instance, derivatives containing the 2-(dimethylamino)pyrimidine group have been identified as potent and selective type II inhibitors for kinases like PDGFRα, which is a target in chronic eosinophilic leukemia . Furthermore, 2,4-dianilinopyrimidine derivatives have been extensively explored as potent inhibitors of Focal Adhesion Kinase (FAK), a key enzyme involved in cell adhesion, motility, and survival, with overexpression observed in various cancers . This makes N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide a promising building block or intermediate for researchers developing and optimizing novel therapeutic agents, particularly in the fields of oncology and kinase-related diseases. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyrimidin-4-yl]methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c1-18(2)14-15-9-8-12(17-14)10-16-13(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBAPBCWSCZFISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=CC(=N1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide typically involves the reaction of 2-(dimethylamino)pyrimidine with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural distinction lies in its 2-(dimethylamino)pyrimidin-4-ylmethyl substituent. Comparisons with similar benzamides include:

Compound Name/ID Structural Features Key Differences References
Compound 1 (EGFR inhibitor) 2,6-Dichlorobenzamide + diaminopyrimidine-pyridine core Chloro substituents and hydroxypropylamino group enhance EGFR binding but reduce solubility.
N-(Cyanomethyl)-4-(2-(4-morpholinophenylamino)pyrimidin-4-yl)benzamide () Morpholine-phenylamino pyrimidine + cyanomethyl Morpholine improves solubility; cyanomethyl may enhance metabolic stability.
SGI-1027 () Quinoline-pyrimidine + benzamide Quinoline increases planarity, potentially improving DNA/intercalation activity.
CAS 138-56-7 () Trimethoxybenzamide + dimethylaminoethoxy Ethoxy linker and methoxy groups alter pharmacokinetics (e.g., prolonged half-life).

The dimethylamino group in the target compound likely enhances basic character and solubility compared to non-aminated analogs (e.g., chloro or methoxy derivatives). However, it may reduce metabolic stability compared to morpholine or cyanomethyl substituents .

Biological Activity

N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and research applications.

Target of Action
The primary target of this compound is the PDGFRα kinase (Platelet-Derived Growth Factor Receptor alpha). This receptor plays a crucial role in various cellular processes, including proliferation and differentiation.

Mode of Action
This compound acts as a type II PDGFRα kinase inhibitor , which means it binds to the inactive form of the kinase, preventing its activation and subsequent signaling cascades that lead to cell proliferation.

Biochemical Pathways Affected

The inhibition of PDGFRα kinase by this compound disrupts several critical biochemical pathways:

  • Cell Cycle Regulation : The compound leads to the arrest of cell cycle progression , particularly in cancer cells.
  • Induction of Apoptosis : It promotes apoptosis, or programmed cell death, in cells that are dependent on PDGFR signaling for survival.

Pharmacokinetics

Preliminary studies suggest that this compound exhibits sufficient bioavailability to effectively reach its target within the body. Its pharmacokinetic profile indicates favorable absorption and distribution characteristics, making it a viable candidate for therapeutic applications .

Research Findings and Case Studies

Recent investigations have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : Studies have shown that this compound can inhibit tumor growth in vitro and in vivo models. For instance, it demonstrated significant cytotoxic effects against various cancer cell lines by disrupting PDGFR-mediated signaling pathways .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in cancer progression. Its mechanism as an enzyme inhibitor is under investigation, with promising results indicating potential applications in cancer therapy .
  • Pharmacological Exploration : Ongoing research aims to explore the compound's interactions with other biomolecules, which may enhance its efficacy as a therapeutic agent. These studies are crucial for understanding its broader implications in drug discovery .

Comparative Analysis with Similar Compounds

To provide context regarding its biological activity, a comparison with structurally similar compounds was conducted:

Compound NameTarget KinaseIC50 (µM)Biological Activity
This compoundPDGFRα0.126Anticancer
ImatinibBcr-Abl0.001Anticancer
NilotinibBcr-Abl0.002Anticancer

The table illustrates that while this compound exhibits promising anticancer activity, established drugs like Imatinib and Nilotinib show significantly lower IC50 values against their respective targets.

Q & A

Q. Table 1. Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Purity (HPLC)
Pyrimidine FormationGlyoxal, HCl, 70°C, 6h6592%
Dimethylamino SubstitutionDimethylamine, NaOH, DMF, 80°C7895%
Benzamide CouplingBenzoyl chloride, THF, DIPEA8598%

Q. Table 2. Comparative Bioactivity of Analogs

CompoundSubstituentIC50 (HeLa cells, µM)LogP
Target CompoundNone (benzamide)12.3 ± 1.52.1
4-Methoxy Analog-OCH35.8 ± 0.71.8
3-Trifluoromethyl Analog-CF38.9 ± 1.22.5

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